4-Ethoxy-1-isocyanato-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, characterized by the presence of an ethoxy group, an isocyanate group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as toluene. The process includes nitration, reduction, and subsequent functional group transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Ethoxy-1-isocyanato-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate derivatives. The ethoxy and methyl groups influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
- 4-Methylphenyl isocyanate
- 4-Isocyanatotoluene
- p-Tolyl isocyanate
Comparison: 4-Ethoxy-1-isocyanato-2-methylbenzene is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. The combination of the ethoxy, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethoxy-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-3-13-9-4-5-10(11-7-12)8(2)6-9/h4-6H,3H2,1-2H3 |
InChI Key |
PBMXVBIUMRJMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.